Azido-PEG13-acid
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Overview
Description
Azido-PEG13-acid is a polyethylene glycol (PEG)-based compound that contains an azide group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound is known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG13-acid is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with a terminal hydroxyl group.
Activation: The hydroxyl group is converted into a leaving group, such as a tosylate or mesylate.
Azidation: The activated PEG chain is reacted with sodium azide to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with terminal hydroxyl groups.
Activation and Azidation: The activated PEG chains are reacted with sodium azide in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG13-acid primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products
CuAAC: Forms 1,2,3-triazole derivatives.
SPAAC: Forms triazole derivatives without the need for a copper catalyst.
Scientific Research Applications
Azido-PEG13-acid has a wide range of applications in scientific research, including:
Mechanism of Action
Azido-PEG13-acid exerts its effects through the azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, facilitating the conjugation of different molecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-acid: A shorter PEG chain with similar click chemistry properties.
Azido-PEG13-azide: Contains two azide groups, allowing for dual functionalization.
Uniqueness
Azido-PEG13-acid is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in biological applications where longer linkers are required .
Properties
Molecular Formula |
C29H57N3O15 |
---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C29H57N3O15/c30-32-31-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-29(33)34/h1-28H2,(H,33,34) |
InChI Key |
KOCWTDYQEAUYPF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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